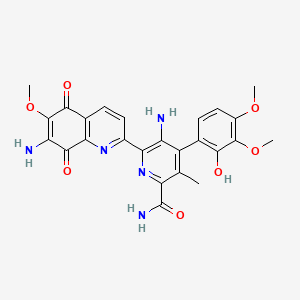
Streptonigrin amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptonigrin amide is a derivative of streptonigrin, an aminoquinone alkaloid isolated from the bacterium Streptomyces flocculus. Streptonigrin has been extensively studied for its potent antitumor and antibiotic properties. This compound retains many of these biological activities and has been the subject of various scientific investigations due to its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin amide involves multiple steps, starting from the core structure of streptonigrin. One of the key steps in the synthesis is the formation of the pyridine ring, which can be achieved through ring-closing metathesis. This method has been optimized to produce high yields and involves the use of ethyl glyoxalate as a starting material . The synthesis typically involves 14 linear steps and achieves an overall yield of 11% .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Streptonigrin amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal cations such as zinc, copper, iron, manganese, cadmium, and gold. These metal cations facilitate the binding of this compound to DNA, which is a crucial step in its mechanism of action .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific conditions and reagents used. For example, the presence of metal cations can lead to the formation of semiquinone or hydroquinone intermediates, which are essential for its cytotoxic activity .
Applications De Recherche Scientifique
Mécanisme D'action
Streptonigrin amide exerts its effects by binding irreversibly to DNA in the presence of metal cations. This binding is followed by activation through a one- or two-electron reductase, with NAD(P)H as a cofactor, leading to the formation of semiquinone or hydroquinone intermediates. These intermediates are responsible for the cytotoxic effects of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Streptonigrin: The parent compound of streptonigrin amide, known for its potent antitumor and antibiotic properties.
Demethylstreptonigrin: A derivative with reduced antibacterial activity compared to streptonigrin.
Streptonigrin hydroxamic acid: Another derivative with weak antimicrobial activity.
Uniqueness
This compound is unique due to its specific modifications that enhance its binding to DNA and its cytotoxic activity. These modifications make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
99520-46-4 |
|---|---|
Formule moléculaire |
C25H23N5O7 |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C25H23N5O7/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)31)15(26)19(30-17(9)25(28)34)12-7-5-11-18(29-12)22(33)16(27)24(37-4)21(11)32/h5-8,31H,26-27H2,1-4H3,(H2,28,34) |
Clé InChI |
MLMZLPRPSYOVAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N=C1C(=O)N)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


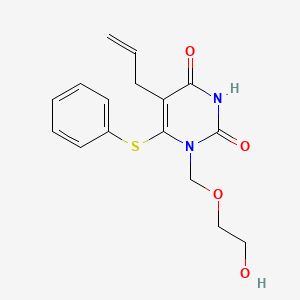

![Substanz NR. 336 [German]](/img/structure/B12784204.png)
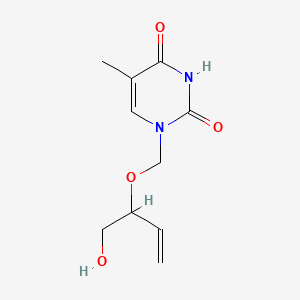
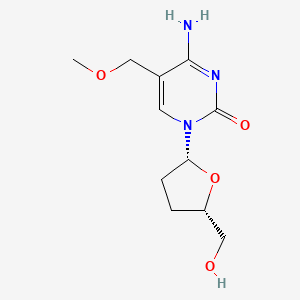
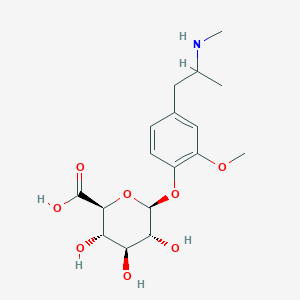


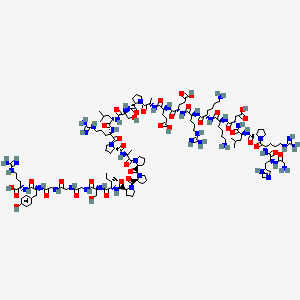
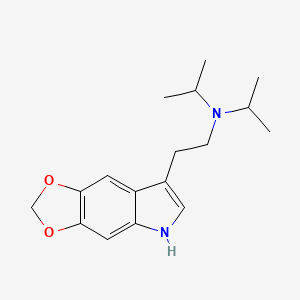
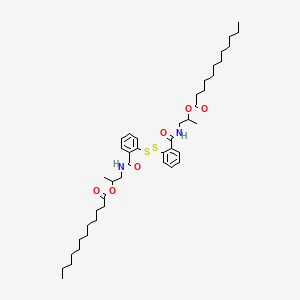

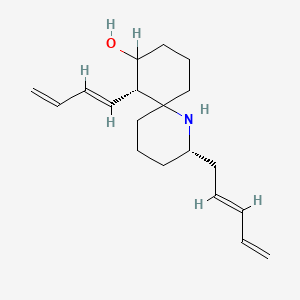
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
